molecular formula C15H18N2O2 B7628900 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No. B7628900
M. Wt: 258.32 g/mol
InChI Key: MSVPFDNKVBGQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone, also known as 5-MeO-DALT, is a synthetic psychedelic drug that belongs to the class of tryptamines. It was first synthesized in 2004 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DALT is known for its potent psychedelic effects, which include altered perception, hallucinations, and spiritual experiences. In recent years, there has been growing interest in the scientific research of 5-MeO-DALT, particularly in its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone is known to act as an agonist of the 5-HT2A receptor, which is thought to be responsible for the psychedelic effects of various drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone are not well studied, but it is believed to have a similar mechanism of action to other psychedelic drugs, such as LSD and psilocybin. The effects of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone are thought to be mediated by the activation of serotonin receptors in the brain, which can lead to altered perception, hallucinations, and spiritual experiences.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent and selective agonism of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential for abuse and its lack of safety data, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for the scientific research of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Further studies are needed to determine the safety and efficacy of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone in humans, and to identify the optimal dosing regimens and treatment protocols.
Another area of interest is the role of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone in the brain and its potential effects on neuronal function and plasticity. Studies are needed to investigate the long-term effects of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone on brain function and to identify potential therapeutic targets for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone, or 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone, is a synthetic psychedelic drug that has been the subject of several scientific studies. Its potent agonism of the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further studies are needed to determine the safety and efficacy of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone in humans, and to identify its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone involves a multi-step process that starts with the reaction of 5-methoxyindole with ethyl chloroacetate to form 5-methoxyindole-3-ethylcarboxylate. This intermediate is then reduced to 5-methoxyindole-3-ethylcarboxylic acid, which is subsequently converted to 5-methoxyindole-3-ethylamine. Finally, the 5-methoxyindole-3-ethylamine is reacted with pyrrolidine-1-carbonyl chloride to form 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone.

Scientific Research Applications

2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone has been the subject of several scientific studies, particularly in the field of neuroscience. One study conducted in 2015 investigated the effects of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone on serotonin receptors in the brain. The study found that 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone acts as a potent agonist of the 5-HT2A receptor, which is known to play a key role in the psychedelic effects of various drugs.
Another study conducted in 2019 investigated the potential therapeutic applications of 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone in the treatment of depression and anxiety. The study found that 2-(5-Methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone has a rapid and sustained antidepressant effect in animal models, and may have potential as a novel treatment for depression.

properties

IUPAC Name

2-(5-methoxyindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-13-4-5-14-12(10-13)6-9-17(14)11-15(18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPFDNKVBGQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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